molecular formula C8H6ClNO B3052422 5-Chloro-1-benzofuran-4-amine CAS No. 412336-61-9

5-Chloro-1-benzofuran-4-amine

Cat. No.: B3052422
CAS No.: 412336-61-9
M. Wt: 167.59 g/mol
InChI Key: KFKMMTWCUSFBJS-UHFFFAOYSA-N
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Description

5-Chloro-1-benzofuran-4-amine is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. The presence of a chlorine atom at the 5th position and an amine group at the 4th position makes this compound unique. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Benzofuran and its derivatives have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Safety and Hazards

When handling 5-Chloro-1-benzofuran-4-amine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-benzofuran-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzofuran derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-benzofuran-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions often use catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced forms such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-benzofuran-4-amine: Similar structure with a bromine atom instead of chlorine.

    5-Fluoro-1-benzofuran-4-amine: Contains a fluorine atom at the 5th position.

    5-Iodo-1-benzofuran-4-amine: Contains an iodine atom at the 5th position.

Uniqueness

5-Chloro-1-benzofuran-4-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for synthetic and research applications.

Properties

IUPAC Name

5-chloro-1-benzofuran-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKMMTWCUSFBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10624832
Record name 5-Chloro-1-benzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412336-61-9
Record name 5-Chloro-1-benzofuran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10624832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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